molecular formula C20H19N3O3S B2749199 N-phenyl-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide CAS No. 1251584-73-2

N-phenyl-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

Cat. No. B2749199
CAS RN: 1251584-73-2
M. Wt: 381.45
InChI Key: ZQQRTKQZNSBOHN-UHFFFAOYSA-N
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Description

“N-phenyl-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” is a chemical compound with a molecular formula of C20H19N3O3S and a molecular weight of 381.45. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, a pyrimidine ring, and a benzamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

“this compound” is a chemical compound with a molecular formula of C20H19N3O3S and a molecular weight of 381.45. More specific physical and chemical properties are not provided in the search results.

Future Directions

The future directions for “N-phenyl-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can be exploited in the design of new drug candidates .

properties

IUPAC Name

methyl 4-oxo-3-phenyl-2-thiomorpholin-4-ylquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-19(25)14-7-8-16-17(13-14)21-20(22-9-11-27-12-10-22)23(18(16)24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQRTKQZNSBOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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